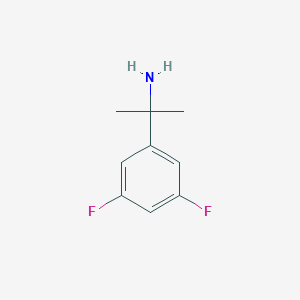

2-(3,5-Difluorophenyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-difluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFPWVYVDSZPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-(3,5-Difluorophenyl)propan-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Difluorophenyl)propan-2-amine is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacokinetic properties, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted or extrapolated from related compounds due to the limited availability of direct experimental data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁F₂N | ChemBK[1] |

| Molecular Weight | 171.19 g/mol | ChemBK[1] |

| CAS Number | 130416-51-2 | Fluorochem[2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | ~97 °C at 17 Torr (Predicted for 2-(2,3-difluorophenyl)propan-2-amine) | ChemicalBook[3] |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in organic solvents. The presence of fluorine atoms may impact water solubility.[4] | Inferred |

| pKa (of conjugate acid) | ~8.62 (Predicted for 2-(2,3-difluorophenyl)propan-2-amine) | ChemicalBook[3] |

| logP | ~3.88 (Calculated for (R)-1-(3,5-Difluorophenyl)propan-1-amine HCl) | Guidechem[5] |

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the Ritter reaction, which involves the reaction of a nitrile with a carbocation source, followed by hydrolysis. In this case, 3,5-difluorobenzonitrile can serve as the nitrile precursor.

Experimental Protocol: Synthesis via Ritter Reaction

Materials:

-

3,5-Difluorobenzonitrile

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluorobenzonitrile (1 equivalent) in an excess of tert-butanol.

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is basic (pH > 10).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-tert-butyl-2-(3,5-difluorophenyl)propan-2-amide.

-

Hydrolysis: The resulting amide can be hydrolyzed to the desired amine by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) followed by workup.

-

Purification: The final product, this compound, can be purified by distillation under reduced pressure or by column chromatography on silica gel.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

2-(3,5-Difluorophenyl)propan-2-amine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and a plausible synthetic route for 2-(3,5-Difluorophenyl)propan-2-amine. The information is curated for an audience engaged in chemical research and pharmaceutical development.

Molecular Identity and Structure

The compound, identified by the IUPAC name This compound , possesses a molecular structure characterized by a propane backbone. An amine group and a 3,5-difluorophenyl moiety are both substituted at the second carbon atom of the propane chain.

Key Identifiers:

The two-dimensional representation of the molecular structure is provided below.

Molecular structure of this compound.

Physicochemical Data

Comprehensive experimental data for this compound is limited in publicly accessible literature. The following table summarizes available data and includes computed values or data from analogous compounds for reference.

| Property | Value | Source/Notes |

| Molecular Weight | 171.19 g/mol | [1] |

| Physical Form | Liquid | Inferred from the dichlorinated analog.[3] |

| Storage Condition | Under inert gas (Nitrogen or Argon) | [1] |

| Purity (Typical) | ≥95% | Commercial availability.[2] |

Disclaimer: Due to the scarcity of specific experimental data, some properties are based on structurally related compounds and should be considered as estimates.

Experimental Protocol: A Plausible Synthetic Route

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process commencing with a Friedel-Crafts reaction on 1,3-difluorobenzene, followed by the introduction of the aminopropyl group.

Proposed synthetic pathway for this compound.

Detailed Methodology

-

Preparation of 2-(3,5-Difluorophenyl)propan-2-ol (Intermediate 1):

-

This tertiary alcohol can be synthesized via a Friedel-Crafts alkylation of 1,3-difluorobenzene with acetone in the presence of a strong acid catalyst, such as anhydrous aluminum chloride or sulfuric acid. The reaction would involve the in-situ generation of a carbocation from acetone which then undergoes electrophilic aromatic substitution on the difluorobenzene ring.

-

-

Ritter Reaction to form N-acetyl derivative (Intermediate 2):

-

The 2-(3,5-difluorophenyl)propan-2-ol is dissolved in a nitrile, typically acetonitrile, which acts as both the solvent and the nitrogen source.

-

A strong mineral acid, such as concentrated sulfuric acid, is added cautiously to the mixture. The acid facilitates the formation of a stable tertiary carbocation from the alcohol.

-

The nitrogen atom of the acetonitrile performs a nucleophilic attack on the carbocation, leading to a nitrilium ion intermediate.

-

-

Hydrolysis to the Final Amine Product:

-

The reaction mixture containing the nitrilium ion is quenched with water. This hydrolysis step converts the intermediate to the corresponding N-acetyl amide.

-

The N-(2-(3,5-difluorophenyl)propan-2-yl)acetamide is then isolated.

-

Subsequent hydrolysis of this amide, under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH) conditions, will cleave the acetyl group to yield the desired primary amine, this compound.

-

Note: This is a generalized protocol. Optimization of reagents, reaction times, temperatures, and purification techniques would be necessary for a high-yield synthesis.

Signaling Pathways

Currently, there is no available information from the conducted searches that implicates this compound in specific biological signaling pathways. The broader class of phenylpropanamines is known to interact with various neurotransmitter systems; however, the specific biological activity of this difluorinated analog remains to be elucidated through dedicated pharmacological studies.

References

Spectral Data Analysis of 2-(3,5-Difluorophenyl)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2-(3,5-Difluorophenyl)propan-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | (m) | 2H | Ar-H (meta to isopropylamine) |

| ~ 6.7 - 6.9 | (m) | 1H | Ar-H (para to isopropylamine) |

| ~ 1.6 | (s) | 6H | -C(CH₃ )₂ |

| ~ 1.5 | (br s) | 2H | -NH₂ |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 (d, J ≈ 245 Hz) | C -F |

| ~ 148 (t, J ≈ 10 Hz) | Ar-C -C(CH₃)₂NH₂ |

| ~ 112 (d, J ≈ 22 Hz) | Ar-C H (meta to isopropylamine) |

| ~ 102 (t, J ≈ 25 Hz) | Ar-C H (para to isopropylamine) |

| ~ 52 | -C (CH₃)₂NH₂ |

| ~ 30 | -C(C H₃)₂ |

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 2950 - 3000 | Medium | C-H stretch (aliphatic) |

| ~ 1600 | Medium | N-H bend (scissoring) |

| 1580 - 1620 | Medium-Strong | C=C stretch (aromatic) |

| 1100 - 1300 | Strong | C-F stretch |

| 1100 - 1200 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 171 | Moderate | [M]⁺ (Molecular Ion) |

| 156 | High | [M - CH₃]⁺ |

| 114 | Moderate | [M - C(CH₃)₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent with a known residual peak is recommended for referencing.

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0 to 200 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: 70 eV.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Mass Range: m/z 40 - 500.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

The Biological Activity of Fluorinated Propan-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. Fluorination can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to its biological targets.[1] This guide provides an in-depth technical overview of the known biological activities of fluorinated propan-2-amine derivatives, a class of compounds that includes potent psychoactive substances and potential therapeutic agents. The focus of this document is to present quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with these compounds.

Core Biological Activity: Interaction with Monoamine Transporters

The primary biological targets of many fluorinated propan-2-amine derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Fluorinated propan-2-amines can act as either reuptake inhibitors (blockers) or releasing agents (substrates) at these transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

Data Presentation: Quantitative In Vitro Activity

The following tables summarize the in vitro potencies of several key fluorinated propan-2-amine derivatives at human monoamine transporters. The data is presented as the half-maximal inhibitory concentration (IC50) for uptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 2-Fluoroamphetamine (2-FA) | 310 | 79 | 2250 |

| 4-Fluoroamphetamine (4-FA) | 770 | 420 | 6800 |

| 3-Fluoromethcathinone (3-FMC) | Potent Inhibitor | Potent Inhibitor | - |

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[2]

Table 2: Monoamine Release (EC50, nM)

| Compound | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) |

| 2-Fluoroamphetamine (2-FA) | 121 | 27 | 746 |

| 4-Fluoroamphetamine (4-FA) | 200 | 37 | 730 |

| 3-Fluoroethamphetamine (3-FEA) | Strong Releaser | Weaker Releaser | Strong Releaser |

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells and animal studies.[2][2]

Signaling Pathways

The interaction of fluorinated propan-2-amines with monoamine transporters initiates a cascade of intracellular signaling events. A key player in the action of amphetamine-like compounds is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[3][4]

TAAR1 Signaling Pathway

Upon entry into the presynaptic neuron, amphetamine analogs can activate TAAR1, which subsequently couples to different G-protein subtypes to initiate downstream signaling.

Activation of the Gs pathway leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The G13 pathway activation results in the stimulation of the small GTPase RhoA.[3][4] Both PKA and Protein Kinase C (PKC), which is also activated by TAAR1, can phosphorylate the dopamine transporter, leading to its internalization or reversal of its function to promote dopamine efflux.[5]

ERK and Akt Signaling

Amphetamine and its analogs have been shown to increase the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt).[6][7] This activation appears to be downstream of dopamine D1 receptor stimulation and can be influenced by TAAR1 signaling.[8][9] The ERK and Akt pathways are crucial regulators of cell proliferation, survival, and synaptic plasticity. Their activation by fluorinated propan-2-amines likely contributes to the long-term neuroadaptive changes associated with the use of these substances.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human DAT, NET, or SERT are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate.

-

Each well contains:

-

Cell membranes (10-20 µg of protein).

-

A specific radioligand at a concentration close to its Kd value (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).

-

Varying concentrations of the test compound (e.g., a fluorinated propan-2-amine derivative).

-

-

Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

-

The plate is incubated at room temperature for 1-2 hours to reach equilibrium.

-

-

Filtration and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation fluid is added to the filters, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

In Vitro Neurotransmitter Release Assay

Objective: To determine if a test compound acts as a substrate (releaser) at monoamine transporters and to quantify its potency (EC50).

Methodology:

-

Synaptosome or Cell Preparation:

-

Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT) of rodents, or HEK293 cells expressing the transporter of interest are used.

-

The preparation is pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine) by incubation at 37°C.

-

-

Release Assay:

-

The pre-loaded synaptosomes or cells are washed to remove excess extracellular radiolabel.

-

The preparation is then incubated with varying concentrations of the test compound.

-

The incubation is terminated, and the supernatant containing the released radiolabel is separated from the synaptosomes/cells by centrifugation or filtration.

-

-

Quantification:

-

The amount of radioactivity in the supernatant is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of release is expressed as a percentage of the total incorporated radioactivity.

-

The EC50 value is determined from the concentration-response curve.

-

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of a living animal following the administration of a test compound.

Methodology:

-

Surgical Implantation:

-

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal.

-

-

Perfusion and Sample Collection:

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysate samples are collected at regular intervals before (baseline) and after the systemic or local administration of the test compound.

-

-

Neurochemical Analysis:

-

The concentrations of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Changes in neurotransmitter levels are expressed as a percentage of the pre-drug baseline levels.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to assess the effect of a fluorinated propan-2-amine derivative on neurotransmitter levels.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amphetamine increases phosphorylation of MAPK/ERK at synaptic sites in the rat striatum and medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amphetamine activates non-receptor tyrosine kinase Fyn and stimulates ERK phosphorylation in the rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

2-(3,5-Difluorophenyl)propan-2-amine: A Speculative Analysis of its Mechanism of Action

Disclaimer: The following technical guide presents a speculative mechanism of action for 2-(3,5-Difluorophenyl)propan-2-amine. As of the date of this document, there is no publicly available experimental data characterizing the pharmacological profile of this specific compound. The proposed mechanisms are extrapolated from the well-established structure-activity relationships (SAR) of the phenylisopropylamine class of compounds, particularly fluorinated analogues. This guide is intended for research and drug development professionals to provide a theoretical framework for potential future investigation.

Introduction

This compound is a substituted phenylisopropylamine. The parent compound, amphetamine, and its numerous analogues are known to exert their effects primarily through interaction with monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The introduction of fluorine atoms to the phenyl ring can significantly modulate the pharmacological properties of these molecules, including their potency, selectivity for different monoamine transporters, and direct receptor interactions.[1] This guide will explore the plausible mechanisms of action for this compound based on these established principles.

Speculative Mechanism of Action

Based on its structural similarity to other fluorinated amphetamines, this compound is hypothesized to function as a monoamine releasing agent , with potential for direct activity at serotonin receptors.[2][3] The primary mechanism is likely mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]

The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring is expected to influence its interaction with these transporters. The meta-position of fluorine, as seen in 3-fluoroamphetamine (3-FA), tends to confer selectivity for dopamine and norepinephrine release over serotonin.[5][6] Therefore, it is plausible that this compound will exhibit a similar profile, acting predominantly as a dopamine and norepinephrine releasing agent (DNRA).

The proposed cascade of events is as follows:

-

Uptake into Presynaptic Neuron: The compound is recognized as a substrate by DAT and NET and is transported from the synaptic cleft into the presynaptic neuron.[4]

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Inside the neuron, the compound interacts with VMAT2 on synaptic vesicles, leading to the disruption of the proton gradient and subsequent release of stored dopamine and norepinephrine from the vesicles into the cytoplasm.[4]

-

Reverse Transport: The increased cytoplasmic concentration of dopamine and norepinephrine causes the reversal of DAT and NET function, leading to the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[2][4]

-

Postsynaptic Receptor Activation: The elevated synaptic concentrations of dopamine and norepinephrine result in the activation of their respective postsynaptic receptors, leading to downstream signaling and the ultimate physiological and psychoactive effects.

Additionally, many phenylisopropylamines exhibit direct agonist activity at serotonin receptors, particularly the 5-HT2A subtype.[7] The substitution pattern of this compound may also confer some affinity and efficacy at these receptors, potentially contributing to a more complex pharmacological profile.

Predicted Quantitative Data

The following table presents hypothetical quantitative data for this compound based on the known properties of structurally related compounds. These values are speculative and require experimental validation.

| Target | Assay Type | Predicted Value | Rationale |

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 50 - 200 nM | Based on the affinity of other fluorinated amphetamines. |

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 30 - 150 nM | Similar to DAT, with potentially slightly higher affinity. |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | > 500 nM | 3,5-disubstitution pattern suggests lower affinity for SERT. |

| Dopamine Release | Functional Assay (EC50) | 75 - 300 nM | Consistent with a role as a dopamine releasing agent. |

| Norepinephrine Release | Functional Assay (EC50) | 50 - 250 nM | Expected to be a potent norepinephrine releaser. |

| Serotonin Release | Functional Assay (EC50) | > 1000 nM | Lower potency for serotonin release is anticipated. |

| 5-HT2A Receptor | Binding Affinity (Ki) | 100 - 500 nM | Phenylisopropylamines often have moderate affinity for 5-HT2A. |

| 5-HT2A Receptor | Functional Assay (EC50) | 200 - 800 nM | Potential for partial agonism. |

Experimental Protocols for Validation

Radioligand Binding Assays for Monoamine Transporters and 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, SERT, and the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant transporters (DAT, NET, SERT) or the 5-HT2A receptor are prepared from stably transfected cell lines (e.g., HEK293).[8]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

-

Competition Binding: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A) and increasing concentrations of this compound.[9][10]

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.[8]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.[11]

In Vitro Monoamine Release Assay

Objective: To measure the potency and efficacy of this compound in inducing the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals or transporter-expressing cells.

Methodology:

-

Cell Culture: HEK293 cells stably expressing DAT, NET, or SERT are cultured in appropriate media.[12]

-

Loading with Radiolabeled Neurotransmitter: Cells are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubation for a specific period.

-

Washing: The cells are washed with buffer to remove excess extracellular radiolabeled neurotransmitter.

-

Induction of Release: The cells are then incubated with increasing concentrations of this compound for a defined time.

-

Sample Collection: The supernatant containing the released radiolabeled neurotransmitter is collected.

-

Cell Lysis: The remaining intracellular radioactivity is determined by lysing the cells.

-

Quantification: The radioactivity in the supernatant and the cell lysate is measured by liquid scintillation counting.

-

Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total intracellular radioactivity. The EC50 values (concentration of the compound that produces 50% of the maximal release) are determined by non-linear regression.[12]

Calcium Flux Assay for 5-HT2A Receptor Activation

Objective: To determine the functional activity (agonist or antagonist) and potency of this compound at the 5-HT2A receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

-

Dye Loading: Cells are loaded with the calcium-sensitive dye prior to the experiment.

-

Compound Addition: Increasing concentrations of this compound are added to the cells. A known 5-HT2A agonist (e.g., serotonin) is used as a positive control.

-

Measurement of Calcium Flux: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the compound concentration to generate a dose-response curve. The EC50 value is determined to quantify the potency of the compound as an agonist. To test for antagonist activity, cells are pre-incubated with the compound before the addition of a known agonist.

Visualizations

Hypothesized Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. Monoamine releasing agent [medbox.iiab.me]

- 5. grokipedia.com [grokipedia.com]

- 6. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 7. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride, a key building block in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals, offering a summary of commercial suppliers, potential synthetic routes, and the broader context of its application in novel therapeutic modalities.

Introduction

This compound hydrochloride is a chemical intermediate recognized for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[2][3] This compound serves as a crucial component in the construction of the linker or the ligand that binds to the target protein of interest. Its difluorophenyl moiety can be a key structural element for achieving desired binding affinities and pharmacokinetic properties in the final PROTAC molecule.

Commercial Supplier Data

A variety of chemical suppliers offer this compound hydrochloride, typically for research and development purposes. The table below summarizes key information from several commercial vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| CP Lab Safety | This compound hydrochloride | 1063733-81-2 | min 98% | 100 mg |

| BLDpharm | 2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride | 2839144-02-2 | Not Specified | Inquire |

| Fluorochem | This compound | 130416-51-2 | 95% | 250mg, 1g |

| ChemicalBook | This compound hydrochloride | 1063733-81-2 | Not Specified | Inquire |

Experimental Protocols

Illustrative Synthesis Scheme:

A potential synthetic route could involve the reaction of a 3,5-difluorophenyl-containing precursor with a suitable amine-containing building block. For instance, a multi-step synthesis could be envisioned starting from 1,3-difluorobenzene, followed by functional group manipulations to introduce the propan-2-amine moiety. A key step would likely be a nucleophilic addition or a reductive amination.

General Characterization Methods:

The characterization of the final product, this compound hydrochloride, would typically involve a suite of analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR would be used to elucidate the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the compound by separating it from any unreacted starting materials or byproducts.

Applications in Targeted Protein Degradation

The primary application of this compound hydrochloride is as a building block in the synthesis of PROTACs.[1][3] PROTACs are a revolutionary class of therapeutic agents that function by inducing the degradation of target proteins implicated in various diseases, including cancers and inflammatory conditions.[5][]

Mechanism of Action of PROTACs:

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[] By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

The following diagram illustrates the general mechanism of action of a PROTAC.

Signaling Pathways:

PROTACs developed using building blocks like this compound hydrochloride can be designed to target key proteins in various signaling pathways. Two prominent examples include:

-

BRD4: Bromodomain-containing protein 4 (BRD4) is a transcriptional coactivator that plays a critical role in the expression of oncogenes such as c-Myc.[3] Degradation of BRD4 has shown significant therapeutic potential in various cancers.[7][8]

-

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the innate immune response and is implicated in inflammatory diseases and certain cancers.[5][] Targeting IRAK4 for degradation offers a promising therapeutic strategy.[9][10]

The following diagram depicts a simplified signaling pathway involving IRAK4 and the point of intervention for an IRAK4-targeting PROTAC.

References

- 1. calpaclab.com [calpaclab.com]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A BRD4-Targeting Photothermal Agent for Controlled Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 2-(3,5-Difluorophenyl)propan-2-amine: Solubility and Stability

Disclaimer: As of December 2025, specific quantitative solubility and stability data for 2-(3,5-Difluorophenyl)propan-2-amine is not extensively available in the public domain. This guide provides a comprehensive framework for the characterization of this compound, detailing established experimental protocols and data presentation formats relevant to pharmaceutical research and development. The principles outlined are based on general physical organic chemistry and standard methodologies for new chemical entities.

Introduction

This compound is a fluorinated aromatic amine of interest to researchers in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough understanding of the solubility and stability of this compound is fundamental for its advancement as a potential therapeutic agent, impacting everything from synthesis and purification to formulation and bioavailability.

This technical guide outlines the essential physicochemical properties of this compound and provides standardized protocols for determining its solubility and chemical stability.

Physicochemical Properties

The core structure of the compound is 2-phenylpropan-2-amine, substituted with two fluorine atoms on the phenyl ring. Basic properties of the compound and its hydrochloride salt are compiled below.

| Property | This compound | This compound HCl | Reference |

| CAS Number | 130416-51-2 | 1063733-81-2 | [2][3] |

| Molecular Formula | C₉H₁₁F₂N | C₉H₁₂ClF₂N | [2][3] |

| Molar Mass | 171.19 g/mol | 207.65 g/mol | [2][3] |

| Appearance | Not specified (likely liquid or solid) | Solid | |

| Storage Condition | Under inert gas | Room temperature | [2][3] |

The presence of the amine group (a weak base) allows for the formation of a hydrochloride salt, which is a common strategy to improve the aqueous solubility and handling of amine-containing drug candidates.

Solubility Assessment

Solubility is a critical parameter that influences a drug's absorption and formulation. The difluoro substitution on the phenyl ring is expected to increase the lipophilicity of the molecule compared to its non-fluorinated analog, potentially decreasing its aqueous solubility while improving its solubility in organic solvents. Amines are generally more soluble in acidic aqueous solutions due to the formation of the more polar ammonium salt.

Predicted Solubility Profile

-

Aqueous Solubility: The free base is expected to have low solubility in neutral water, which should increase significantly at lower pH values due to protonation of the primary amine.

-

Organic Solvent Solubility: The compound is predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and potentially less polar solvents like dichloromethane, owing to its organic scaffold.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves agitating an excess of the compound in a specific solvent at a controlled temperature until equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure undissolved solid remains) to a clear glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol, etc.) to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a suitable low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the solubility from the measured concentration and the dilution factor, expressing the result in units such as mg/mL or µg/mL.

References

Potential Therapeutic Targets for Difluorophenyl Amine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for difluorophenyl amine compounds. The incorporation of the difluorophenyl amine moiety is a recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological properties of drug candidates. This document summarizes key targets, presents quantitative data for representative compounds, details relevant experimental protocols, and visualizes associated signaling pathways.

Key Therapeutic Target Classes

Difluorophenyl amine derivatives have demonstrated activity against a range of biological targets, primarily falling into the following classes:

-

Protein Kinases: These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

-

Ion Channels: These membrane proteins control the flow of ions across cell membranes and are crucial for neuronal signaling, muscle contraction, and other physiological processes.

-

G Protein-Coupled Receptors (GPCRs): This large family of transmembrane receptors mediates the effects of a wide variety of extracellular signals, making them important drug targets.

-

Enzymes: Beyond kinases, other enzymes, such as hydrolases, are also potential targets for difluorophenyl amine-containing compounds.

Protein Kinases as Therapeutic Targets

The difluorophenyl amine scaffold is a prevalent feature in numerous kinase inhibitors, where it often serves as a key pharmacophore interacting with the hinge region of the kinase domain.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a well-established therapeutic target. Several EGFR inhibitors incorporating a difluorophenyl amine moiety have been developed.

Data Presentation: EGFR Inhibitors

| Compound Class | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| Furanopyrimidine Derivatives | EGFR (L858R/T790M) | 14 | Osimertinib | - |

| Furanopyrimidine Derivatives | EGFR (WT) | 69 | Osimertinib | - |

| Pyrimido-pyrimidinone Derivatives | EGFR (L858R/T790M/C797S) | 5.8 | - | - |

| Pyrimido-pyrimidinone Derivatives | EGFR (L858R/T790M/C797S) in BaF3 cells | 510 | - | - |

| Pyrimido-pyrimidinone Derivatives | EGFR (19D/T790M/C797S) in BaF3 cells | 320 | - | - |

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by small molecule inhibitors.

Caption: EGFR signaling pathway and inhibition point.

Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers.

Data Presentation: JAK Inhibitors

| Compound | Target | IC50 (nM) |

| Abrocitinib | JAK1 | 29 |

| Abrocitinib | JAK2 | 803 |

| Ritlecitinib (covalent) | JAK3 | 33.1 |

| Ritlecitinib (covalent) | TEC Family Kinases | 29.3 - 163.2 |

Signaling Pathway: JAK-STAT Inhibition

The diagram below outlines the JAK-STAT signaling cascade and its inhibition.

Caption: JAK-STAT signaling pathway and inhibition.

Ion Channels as Therapeutic Targets

Difluorophenyl amine derivatives have been investigated as modulators of various ion channels, with the P2X7 receptor being a prominent example.

P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation leads to cation influx and the release of pro-inflammatory cytokines, making it a target for inflammatory and neuropathic pain disorders.

Data Presentation: P2X7 Receptor Antagonists

| Compound Class | Target | IC50 (µM) | Assay |

| Indeno(1,2-b)pyridine derivative | Human P2X7 | 8.7 | Yo-Pro-1 uptake |

| Indeno(1,2-b)pyridine derivative | Rat P2X7 | 24.4 | Yo-Pro-1 uptake |

| 6-Furopyridine Hexamethylene Amiloride | Human P2X7 | 0.58 | Dye uptake |

Signaling Pathway: P2X7 Receptor Antagonism

The following diagram illustrates the signaling cascade initiated by P2X7 receptor activation and its blockade by antagonists.

Caption: P2X7 receptor signaling and antagonism.

Other Potential Therapeutic Targets

While kinases and P2X7 receptors are prominent targets, the difluorophenyl amine scaffold has potential for broader applications.

G Protein-Coupled Receptors (GPCRs)

The structural features of difluorophenyl amine compounds make them suitable candidates for interacting with the binding pockets of various GPCRs. The introduction of fluorine can influence ligand-receptor interactions and modulate receptor activity.[1] While specific quantitative data for a broad range of difluorophenyl amine GPCR modulators is an area of active research, the principles of allosteric modulation are relevant.

Logical Relationship: GPCR Allosteric Modulation

Caption: Allosteric modulation of GPCR signaling.

Enzymes (Hydrolases)

Fluorinated ketone derivatives, which share the key fluorine substitution pattern, have been shown to be potent inhibitors of various hydrolytic enzymes. This suggests that difluorophenyl amine-containing compounds could be designed to target specific hydrolases.

Data Presentation: Fluoro Ketone Enzyme Inhibitors

| Compound Class | Target Enzyme | Ki (M) |

| Difluoro ketone | Acetylcholinesterase | 1.6 x 10⁻⁹ |

| Trifluoro ketone | Carboxypeptidase A | 2 x 10⁻⁷ |

| Difluorostatone analog | Pepsin | 6 x 10⁻¹¹ |

Experimental Workflow: Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in this guide. Researchers should adapt these protocols based on the specific target and compound being investigated.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a difluorophenyl amine compound against a specific protein kinase.

Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (difluorophenyl amine derivative)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a multi-well plate, add the test compound dilutions, kinase, and kinase buffer.

-

Pre-incubation: Incubate at room temperature for 10-15 minutes to allow for compound-kinase binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of a difluorophenyl amine compound for a specific GPCR.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand specific for the target GPCR

-

Non-labeled test compound (difluorophenyl amine derivative)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the non-labeled test compound.

-

Assay Setup: In tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in binding buffer.

-

Incubation: Incubate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channels

Objective: To characterize the modulatory effects of a difluorophenyl amine compound on the activity of a specific ion channel.

Materials:

-

Cells expressing the ion channel of interest

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

Intracellular (pipette) solution

-

Extracellular (bath) solution

-

Test compound (difluorophenyl amine derivative)

Procedure:

-

Cell Preparation: Plate cells expressing the target ion channel on coverslips.

-

Pipette Preparation: Pull glass micropipettes and fill with the appropriate intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance (giga-ohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Recording: Apply voltage protocols to elicit ion channel currents and record the baseline activity.

-

Compound Application: Perfuse the bath with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition: Record the ion channel currents in the presence of the compound.

-

Data Analysis: Analyze the changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence to characterize the modulatory effects of the compound.

Conclusion

Difluorophenyl amine compounds represent a versatile scaffold with demonstrated activity against a range of therapeutically relevant targets. The data and methodologies presented in this guide highlight the potential of this chemical class in the development of novel therapeutics for cancer, inflammatory diseases, and neurological disorders. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of difluorophenyl amine derivatives will be crucial for advancing these promising compounds into clinical development.

References

The Dual Impact of Fluorine Substitution: A Technical Guide to Amine Basicity and Lipophilicity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. Its unique electronic properties allow for the fine-tuning of critical physicochemical parameters that govern a drug's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the profound effects of fluorine substitution on two key molecular properties: amine basicity (pKa) and lipophilicity (logP/logD). Understanding and leveraging these effects are paramount for the rational design of novel therapeutics with improved efficacy, selectivity, and metabolic stability.

The Influence of Fluorination on Amine Basicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid, is a crucial determinant of its ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The introduction of fluorine atoms into the vicinity of an amino group invariably leads to a decrease in its basicity.

This phenomenon is primarily attributed to the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom.[1][2][3] By pulling electron density away from the nitrogen atom through the carbon framework, fluorine reduces the availability of the nitrogen's lone pair of electrons to accept a proton.[1][2] This destabilizes the protonated form of the amine, shifting the equilibrium towards the neutral, less basic form, and consequently lowering the pKa value.

The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the amino group. The closer the fluorine substitution, the more pronounced the inductive effect and the greater the decrease in basicity.[4] For instance, the pKa of ethylamine is greater than 10, whereas the pKa of β,β,β-trifluoroethylamine is significantly lower at 5.7.[1] Studies on fluoroalkyl-substituted heterocyclic amines have shown that amine basicity changes in a monotonic fashion depending on the fluorination pattern.[5][6]

Quantitative Data: Impact of Fluorination on Amine pKa

The following table summarizes the effect of fluorine substitution on the pKa of various amines, illustrating the consistent trend of basicity reduction.

| Compound | Structure | pKa | Reference |

| Ethylamine | CH₃CH₂NH₂ | >10 | [1] |

| β,β,β-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | [1] |

| Piperidine | C₅H₁₁N | 11.12 | [2] |

| 4-Fluoropiperidine | C₅H₁₀FN | ~9.6 | [7] |

| Morpholine | C₄H₉NO | 8.36 | [2] |

| 2-Chloropyridine | C₅H₄ClN | 0.49 | [2] |

| Pyridine | C₅H₅N | 5.2 | [2] |

Note: The pKa values can vary slightly depending on the experimental conditions.

Visualizing the Inductive Effect on Amine Basicity

Caption: Inductive withdrawal of electrons by fluorine reduces the basicity of the amine.

The Context-Dependent Role of Fluorine in Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD for ionizable compounds), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Unlike its predictable effect on basicity, the impact of fluorination on lipophilicity is highly context-dependent and can either increase or decrease the logP value.[9][10]

The introduction of fluorine can modulate lipophilicity through a complex interplay of factors including:

-

Increased Hydrophobic Surface Area: The replacement of a hydrogen atom with a larger fluorine atom can increase the molecule's nonpolar surface area, which generally leads to higher lipophilicity.

-

Polarity and Dipole Moments: The highly polar carbon-fluorine bond can introduce or alter molecular dipole moments. Depending on the overall molecular structure and the position of the fluorine atom(s), this can lead to increased interactions with the polar aqueous phase, thereby decreasing lipophilicity.[10][11]

-

Intramolecular Hydrogen Bonding: In certain conformations, fluorine can act as a weak hydrogen bond acceptor, potentially influencing solvation and partitioning behavior.

It is a common misconception that fluorination always increases lipophilicity. While this is often true for aromatic systems, the effect in aliphatic systems is more nuanced.[12] For instance, monofluorination of an aliphatic chain often leads to a decrease in logP.[12] Conversely, the introduction of a trifluoromethyl (CF₃) group typically results in a significant increase in lipophilicity.[13]

Quantitative Data: Fluorination's Varied Effects on Lipophilicity

The following table presents logP/logD values for a selection of compounds, demonstrating the variable impact of different fluorination patterns.

| Parent Compound | Fluorinated Analog | Parent logP | Analog logP | Change in logP |

| Toluene | α,α,α-Trifluorotoluene | 2.73 | 2.86 | +0.13 |

| Aniline | 4-Fluoroaniline | 0.90 | 1.15 | +0.25 |

| 1-Pentanol | 5-Fluoro-1-pentanol | 1.51 | 0.52 | -0.99[12] |

| Indole | 2-Trifluoromethylindole | 2.14 | 3.5 | +1.36[11] |

| 2-(Methylthio)pyridine | 2-(Trifluoromethylthio)pyridine | 1.69 (logD 7.4) | 2.13 (logD 7.4) | +0.44[10] |

| 2-(Methylthio)pyridine | 2-(Difluoromethylthio)pyridine | 1.69 (logD 7.4) | 1.95 (logD 7.4) | +0.26[10] |

Note: logP and logD values are dependent on the measurement method and conditions.

Visualizing the Factors Influencing Lipophilicity

Caption: The effect of fluorination on lipophilicity is a balance of multiple factors.

Experimental Protocols

Accurate determination of pKa and lipophilicity is essential for building reliable structure-activity relationships. The following sections detail the standard experimental methodologies for measuring these key parameters.

Determination of Amine Basicity (pKa)

Method: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds.[14][15][16]

Experimental Workflow:

-

Preparation of Solutions:

-

A standard solution of the amine of known concentration (typically 1-10 mM) is prepared in a suitable solvent, usually water or a co-solvent system if solubility is an issue.

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared.[14]

-

The ionic strength of the solution is typically maintained at a constant level using a background electrolyte such as KCl (e.g., 0.15 M).[14]

-

-

Calibration:

-

The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

-

-

Titration:

-

The amine solution is placed in a thermostatted vessel and stirred continuously.

-

The calibrated pH electrode is immersed in the solution.

-

The titrant (strong acid) is added to the amine solution in small, precise increments.

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[14]

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

The equivalence point of the titration is determined from the inflection point of the curve, often identified by taking the first or second derivative of the curve.[15]

-

The pKa is the pH at which the amine is 50% protonated. This corresponds to the pH at the half-equivalence point on the titration curve.

-

Caption: Potentiometric titration workflow for accurate pKa determination.

Determination of Lipophilicity (logP/logD)

Method: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[17] For ionizable compounds like amines, the distribution coefficient (logD) is measured at a specific pH, typically physiological pH 7.4.[18][19]

Experimental Workflow:

-

Preparation of Phases:

-

n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate. This prevents volume changes during the experiment.[20]

-

-

Partitioning:

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a vessel at a precise volume ratio.

-

The vessel is sealed and agitated (e.g., shaken or rotated) at a constant temperature until partitioning equilibrium is reached (typically for several hours).[20]

-

-

Phase Separation:

-

The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

-

Concentration Analysis:

-

Calculation:

-

The logD is calculated using the following formula: logD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

Caption: The shake-flask method provides a direct measure of lipophilicity.

Conclusion

The substitution of hydrogen with fluorine provides a powerful strategy for modulating the physicochemical properties of amine-containing molecules. The strong inductive effect of fluorine offers a reliable method for attenuating amine basicity, which can be critical for optimizing a drug's ionization state, solubility, and off-target activity. In contrast, the impact of fluorination on lipophilicity is more complex, arising from a balance of steric and electronic effects. This context-dependent nature allows for nuanced adjustments to a molecule's ADME profile, enabling chemists to either increase or decrease lipophilicity based on the specific fluorination pattern employed. A thorough understanding of these principles, supported by precise experimental determination of pKa and logD, is fundamental to the successful application of fluorine in the design and development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. enamine.net [enamine.net]

- 19. ftloscience.com [ftloscience.com]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-(3,5-Difluorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Difluorophenyl)propan-2-amine is a chemical intermediate of interest in pharmaceutical synthesis. Its purity and identity are critical for ensuring the quality and safety of final drug products. These application notes provide detailed protocols for the analytical characterization of this compound using modern chromatographic and spectroscopic techniques. The methodologies outlined are designed to be readily implemented in a laboratory setting for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound and quantifying any related impurities. Due to the basic nature of the amine, a mobile phase with a suitable pH or an ion-pairing agent may be necessary to achieve good peak shape and resolution.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 1:1 mixture of acetonitrile and water to produce a 1 mg/mL stock solution. Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 262 nm.

-

Injection Volume: 10 µL.

-

Data Presentation: HPLC

| Parameter | Expected Value |

| Retention Time | ~ 7.5 min |

| Purity (by area %) | > 98% |

| Limit of Detection (LOD) | ~ 0.01 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |

Note: Retention time is an estimate and may vary depending on the specific HPLC system and column used.

Workflow Visualization: HPLC Analysis

Application Notes and Protocols for the Analysis of Fluorinated Amines by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated amines are a critical class of compounds in the pharmaceutical and agrochemical industries due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Accurate and robust analytical methods are essential for their quantification in various matrices during research, development, and quality control. This document provides detailed application notes and protocols for the analysis of fluorinated amines using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

The analysis of fluorinated amines can be challenging due to their high polarity, potential for low UV absorbance, and sometimes-volatile nature.[1][2][3] The methods outlined below address these challenges through various strategies, including reversed-phase chromatography with specialized columns, ion-pairing chromatography, and pre-column derivatization.

General Experimental Workflow

The analysis of fluorinated amines by HPLC or LC-MS typically follows a standardized workflow from sample receipt to data analysis. This process ensures reproducibility and accuracy.

Caption: General workflow for the analysis of fluorinated amines.

HPLC Methods for Fluorinated Amine Analysis

HPLC methods for fluorinated amines often require strategies to enhance retention on reversed-phase columns and improve detection.

Protocol 1: Reversed-Phase HPLC with Fluorinated Stationary Phases

Fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl groups, can offer alternative selectivity for halogenated compounds compared to traditional C8 or C18 columns.[4][5] They can enhance the retention of fluorinated analytes, sometimes providing better separation from non-fluorinated impurities.[4]

Methodology:

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, typically at a concentration of 0.1-1 mg/mL.[6] For complex matrices, solid-phase extraction (SPE) may be necessary.[1]

-

HPLC System: A standard HPLC system with a UV or PDA detector is suitable.

-

Column: Use a fluorinated stationary phase column (e.g., Pentafluorophenyl (PFP) or Perfluoroalkyl).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% TFA in acetonitrile.

-

Note: While TFA is common, it can cause ion suppression in LC-MS.[7] For methods that may be transferred to LC-MS, consider using formic acid.

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and increase to a high percentage (e.g., 95% B) over 15-20 minutes to elute compounds with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm if the analyte has a chromophore).

Protocol 2: Pre-column Derivatization for Enhanced UV/Fluorescence Detection

For fluorinated amines lacking a strong chromophore or fluorophore, pre-column derivatization is a powerful technique to improve sensitivity and selectivity.[8][9][10]

Common Derivatizing Reagents:

-

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.[10][11]

-

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form UV-active and fluorescent derivatives.[1][9]

-

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[9][10]

Methodology (using FMOC-Cl):

-

Derivatization Procedure:

-

To 100 µL of the sample solution in a vial, add 100 µL of borate buffer (0.1 M, pH 9.0).

-

Add 200 µL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).

-

Vortex the mixture and let it react at room temperature for 10-20 minutes.

-

Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to consume excess FMOC-Cl.[1]

-

Filter the derivatized sample through a 0.45 µm filter before injection.

-

-

HPLC System: HPLC with a fluorescence detector (FLD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Acetonitrile.

-

B: Water or an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0).

-

-

Gradient Elution: Increase the percentage of acetonitrile over the run to elute the more hydrophobic derivatized amines.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Fluorescence: Excitation at ~265 nm, Emission at ~315 nm.

-

UV: ~265 nm.

-

LC-MS Methods for Fluorinated Amine Analysis

LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of fluorinated amines, especially at low concentrations in complex matrices.[12]

Protocol 3: Ion-Pairing Reversed-Phase LC-MS